

solubility and stability of 1-Methyl-3-amino-4-cyanopyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-3-amino-4-cyanopyrazole

Cat. No.: B1313221

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **1-Methyl-3-amino-4-cyanopyrazole**

This technical guide provides a comprehensive overview of the solubility and stability of **1-Methyl-3-amino-4-cyanopyrazole** (CAS No: 21230-50-2), a key heterocyclic intermediate in pharmaceutical research and development. The information herein is intended for researchers, scientists, and drug development professionals to facilitate formulation, handling, and storage of this compound.

Physicochemical Properties

- IUPAC Name: 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
- Molecular Formula: C₅H₆N₄
- Molecular Weight: 122.13 g/mol [\[1\]](#)
- Melting Point: 221-223°C [\[1\]](#)
- Appearance: Solid [\[2\]](#)

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and is essential for designing appropriate formulations and synthetic processes. [3] The solubility of pyrazole derivatives is dependent on factors such as the solvent, temperature, and the specific functional groups present on the pyrazole ring.[3][4]

Quantitative Solubility Data

The following table summarizes the known solubility of **1-Methyl-3-amino-4-cyanopyrazole** in various common laboratory solvents.

Table 1: Solubility of **1-Methyl-3-amino-4-cyanopyrazole**

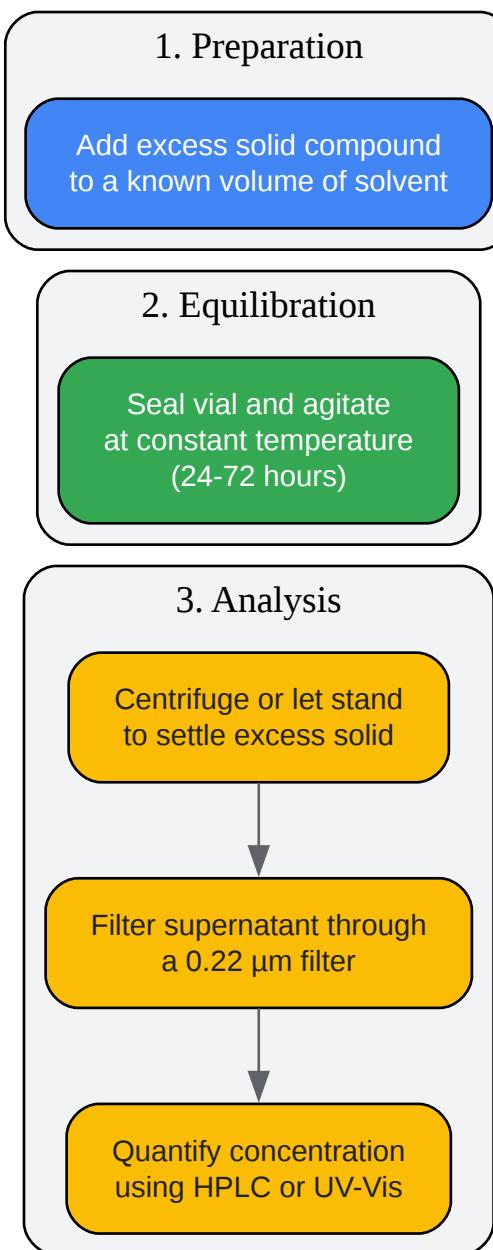
Solvent	Solubility Classification	Quantitative Value
Dimethyl Sulfoxide (DMSO)	Soluble	≥10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)	Sparingly soluble	1-10 mg/mL
Ethanol	Slightly soluble	0.1-1 mg/mL

Data sourced from ChemicalBook.[2]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be reliably determined using the shake-flask method, which is a standard industry practice.[4]

Objective: To determine the saturation solubility of **1-Methyl-3-amino-4-cyanopyrazole** in a specified solvent at a constant temperature.


Materials:

- **1-Methyl-3-amino-4-cyanopyrazole** (solid)
- Selected solvent (e.g., deionized water, PBS buffer, organic solvent)

- Sealed vials or flasks
- Temperature-controlled orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Calibrated HPLC or UV-Vis spectrophotometer for analysis

Methodology:

- Preparation: Add an excess amount of solid **1-Methyl-3-amino-4-cyanopyrazole** to a vial containing a known volume of the solvent. The excess solid ensures that saturation is achieved.^[4]
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[5]
- Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Analysis: Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.^[4]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

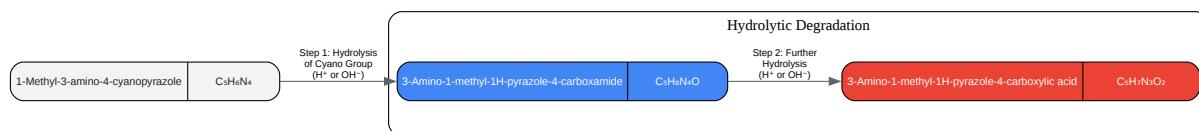
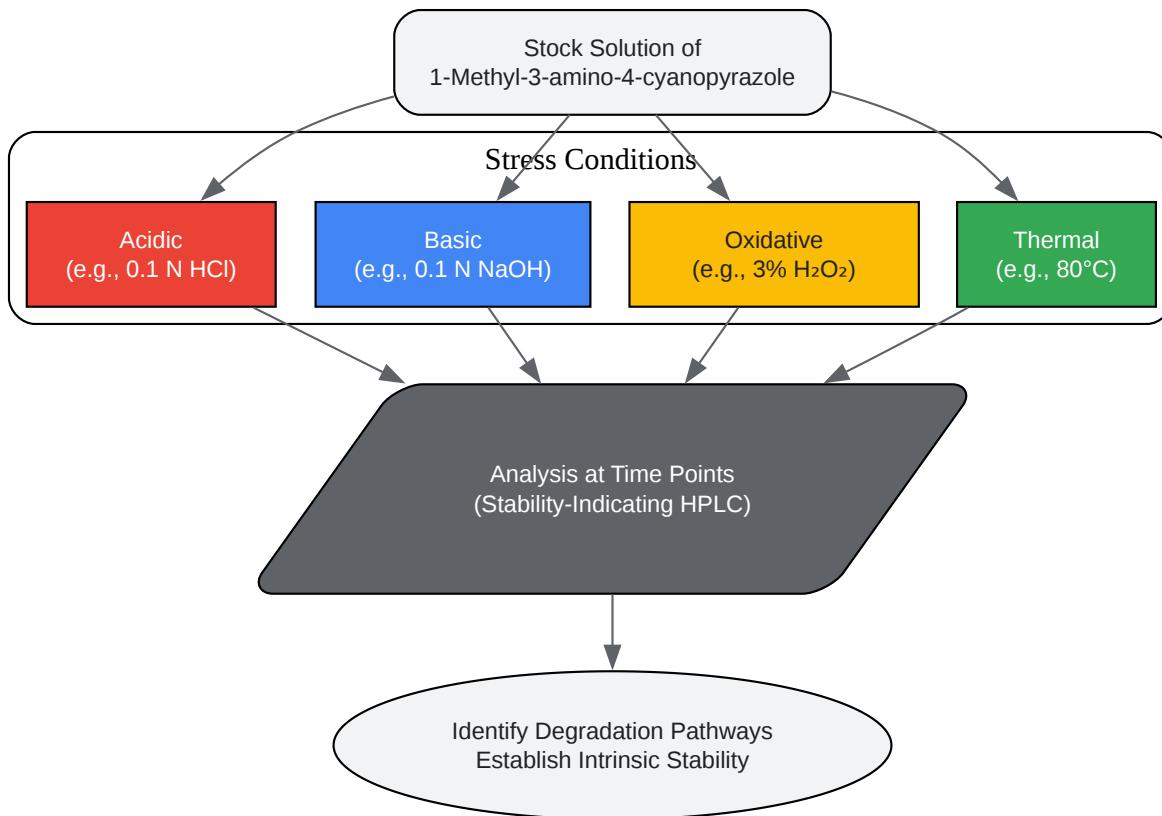
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.^[6] These studies are crucial for establishing a re-test period or shelf life.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify likely degradation products and establish the intrinsic stability of the molecule. Key conditions include acid/base hydrolysis, oxidation, and photostability.

Table 2: Representative Forced Degradation Study Conditions

Stress Condition	Reagent / Condition	Duration	Temperature
Acid Hydrolysis	0.1 N HCl	72 hours	60 °C
Base Hydrolysis	0.1 N NaOH	24 hours	60 °C
Oxidation	3% H ₂ O ₂	24 hours	Room Temp
Photostability	ICH Q1B light exposure	N/A	Room Temp
Thermal	Dry Heat	7 days	80 °C



Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of **1-Methyl-3-amino-4-cyanopyrazole** under various stress conditions.

Methodology:

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Application:
 - Hydrolysis: Add the stock solution to solutions of 0.1 N HCl and 0.1 N NaOH. Keep a control sample in neutral (water/buffer) solution.
 - Oxidation: Add the stock solution to a solution of 3% hydrogen peroxide.

- Thermal: Store the solid compound and the neutral solution in an oven at an elevated temperature.
- Incubation: Keep the stressed samples at the specified temperatures for defined time points (e.g., 2, 8, 24, 72 hours). Protect samples from light unless photostability is being tested.
- Analysis: At each time point, withdraw a sample. If necessary, neutralize the acid/base hydrolysis samples. Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array or mass spectrometry detector) to separate and quantify the parent compound and any degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-3-amino-4-cyanopyrazole Price from Supplier Brand DC Chemicals Limited on Chemsr.com [chemsrc.com]
- 2. 1-METHYL-3-AMINO-4-CYANOPYRAZOLE CAS#: 21230-50-2 [m.chemicalbook.com]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Stability testing protocols | PPTX [slideshare.net]
- To cite this document: BenchChem. [solubility and stability of 1-Methyl-3-amino-4-cyanopyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313221#solubility-and-stability-of-1-methyl-3-amino-4-cyanopyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com